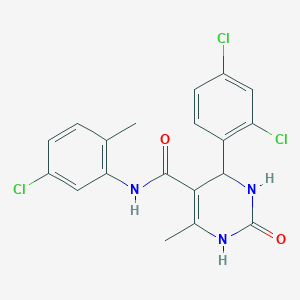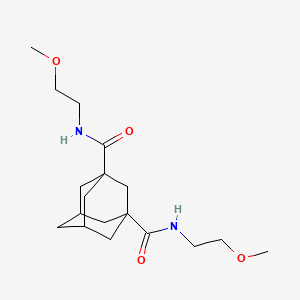
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that has been found in various plant species such as Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been studied extensively for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
Harmine has been found to act on various molecular targets in the body, including monoamine oxidase (MAO), protein kinases, and DNA. Harmine is a potent inhibitor of MAO-A, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Harmine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Harmine is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Harmine is also a potent inhibitor of MAO-A, which can lead to potential drug interactions.
Zukünftige Richtungen
Harmine has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Harmine has also been found to exhibit anti-cancer properties and may have potential applications in cancer research. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop novel therapeutic agents based on 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Synthesemethoden
Harmine can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from plants using solvents such as ethanol, methanol, or chloroform. Chemical synthesis involves the reaction of harmaline with various reagents such as acetic anhydride, phosphorous oxychloride, or sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Harmine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Harmine has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-2-9-18-16(6-1)7-5-8-17(18)14-24-13-12-20-19-10-3-4-11-21(19)23-22(20)15-24/h1-11,23H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHTYVMXTUMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)